3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
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Overview
Description
3,3,3-Trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide is a complex organic compound characterized by its trifluoromethyl group and pyrrolo[2,3-c]pyridine structure. Its multifaceted structure makes it a subject of interest in various scientific disciplines, including medicinal chemistry, biochemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide generally involves multi-step organic reactions. One common synthetic route may include:
Formation of the Pyrrolo[2,3-c]pyridine core: : This could involve cyclization reactions starting from precursor molecules containing the necessary functional groups.
Introduction of the Trifluoromethyl Group:
Acylation to Form the Amide: : The final step involves the acylation of the resulting intermediate to introduce the propanamide moiety.
Industrial Production Methods
Scaling up this synthesis for industrial production would necessitate optimized reaction conditions, use of suitable solvents and catalysts, and consideration of yield and purity. Continuous flow chemistry and automation could enhance efficiency and reproducibility on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide undergoes a variety of chemical reactions:
Reduction: : Processes removing oxygen atoms or adding hydrogen atoms.
Substitution: : Reactions where functional groups are replaced with other groups.
Addition: : Reactions where new groups add to the existing structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Trifluoromethylating agents, halogenating agents.
Addition Reagents: : Grignard reagents, alkylating agents.
Major Products
The major products from these reactions depend on the reaction conditions and reagents. Oxidative conditions typically yield more oxidized forms of the original compound, while reductive conditions generate reduced derivatives.
Scientific Research Applications
3,3,3-Trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide finds applications in various scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological molecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of novel materials with specific properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects
The effects of 3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide are mediated through its interactions with molecular targets.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition or activation of specific enzymes.
Receptors: : Binding to and modulation of receptor activity.
Pathways: : Involvement in signal transduction pathways and biochemical cascades.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrrolo[2,3-c]pyridine derivatives, this compound stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties.
Similar Compounds
Pyrrolo[2,3-c]pyridine
3,3,3-Trifluoro-N-ethylpropanamide
1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-6-carboxamide
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-18-5-2-9-3-6-19(12(21)11(9)18)7-4-17-10(20)8-13(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPAMHGZOBHBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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